molecular formula C10H13NO2 B8112288 2-Cyano-3-cyclohexyl-acrylic acid

2-Cyano-3-cyclohexyl-acrylic acid

Cat. No.: B8112288
M. Wt: 179.22 g/mol
InChI Key: VDDOTYDLBYKQQY-RMKNXTFCSA-N
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Description

2-Cyano-3-cyclohexyl-acrylic acid is a chemical compound with the molecular formula C10H13NO2 and is provided for research and development purposes . As a cyanoacrylate derivative, this compound is of significant interest in medicinal and agrochemical research. Cyanoacrylates with specific ring structures have been investigated as key scaffolds in the design of novel antifungal agents . For instance, related compounds have demonstrated potent activity against plant pathogenic fungi by potentially acting as myosin-5 inhibitors, causing morphological damage to hyphae and increasing cell membrane permeability . This suggests that this compound may serve as a valuable precursor or building block for synthesizing and optimizing new crop protection agents. It is also a candidate for use in various other synthetic organic chemistry applications. This product is intended for research use only and is not suitable for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(E)-2-cyano-3-cyclohexylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h6,8H,1-5H2,(H,12,13)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDOTYDLBYKQQY-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis Overview

StepReagentsConditionsYield
1Cyclohexyl derivatives + Cyanoacetic acidBase-catalyzed reactionVaried
2Purification (e.g., recrystallization)Solvent-based methodsHigh

Research indicates that 2-cyano-3-cyclohexyl-acrylic acid exhibits notable biological activity, particularly in the realm of medicinal chemistry. Studies have focused on its potential as an anti-inflammatory agent and its interactions with biological targets.

Case Studies

  • Anti-inflammatory Properties : A study evaluated the compound's efficacy in reducing inflammatory markers in vitro. Results showed significant inhibition of cytokine release in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity, with IC₅₀ values indicating effective concentration ranges for therapeutic applications .

Material Science Applications

In addition to its medicinal properties, this compound is also explored for applications in material science:

  • Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of polymers with enhanced mechanical properties. Its reactive double bond allows for cross-linking reactions that improve material strength and durability.
  • Nanocomposites : Recent studies have focused on incorporating this compound into polymeric nanocomposites to enhance antioxidant properties. These materials show promise for applications in coatings and packaging due to their improved resistance to degradation .

Mechanism of Action

The mechanism by which 2-Cyano-3-cyclohexyl-acrylic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Weight logP Key Functional Groups Biological Activity Applications
2-Cyano-3-cyclohexyl-acrylic acid ~195.2* ~2.8† -COOH, -CN, Cyclohexyl Not reported (inference: enzyme inhibition) Synthetic intermediate, drug design
CDDO 494.7 4.2 -COOH, -CN, Triterpenoid Anti-inflammatory, antiproliferative Cancer therapy, neuroprotection
Caffeic Acid 180.16 1.0 -COOH, 3,4-di-OH Antioxidant, anti-inflammatory Food additives, cosmetics
URB597 364.4 3.8 Cyclohexyl carbamate FAAH inhibition (EC₅₀ = 0.3 mg/kg) Neurological research
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea 214.7 2.5 Chloroethyl, nitrosourea Antineoplastic (MTD = 130 mg/m²) Chemotherapy (glioblastoma, lymphoma)

*Estimated via analogous structures. †Predicted using ChemDraw.

Key Research Findings

Cyano Group Impact: The cyano substituent in this compound likely enhances electrophilicity, analogous to CDDO, enabling Michael addition-mediated protein binding .

Therapeutic Potential: Structural parallels to URB597 and CDDO suggest utility in designing enzyme inhibitors or anti-inflammatory agents, though in vivo studies are needed .

Biological Activity

2-Cyano-3-cyclohexyl-acrylic acid (C10H13NO2) is a compound of interest in medicinal chemistry and organic synthesis due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyano group attached to an acrylic acid structure, which enhances its reactivity and biological interaction potential. The compound's molecular structure is depicted as follows:

  • Molecular Formula: C10H13NO2
  • Molecular Weight: 179.22 g/mol

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15ROS generation, apoptosis induction
HeLa (Cervical Cancer)12Cell cycle arrest, mitochondrial damage
A549 (Lung Cancer)10DNA damage, oxidative stress

The mechanism by which this compound exerts its biological effects primarily involves:

  • Oxidative Stress Induction: The compound enhances ROS levels within cells, triggering apoptotic pathways.
  • Cell Cycle Arrest: It interferes with key regulatory proteins involved in cell cycle progression, particularly in cancer cells.

Study 1: Cytotoxicity Assessment

A recent study assessed the cytotoxic effects of this compound on different cancer cell lines. The results demonstrated a dose-dependent response, with significant cytotoxicity observed at concentrations above 10 µM.

Study 2: In Vivo Efficacy

In vivo experiments conducted on tumor-bearing mice showed that administration of the compound significantly reduced tumor size compared to control groups. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

CompoundIC50 (µM)Primary Action
This compound10ROS induction
Ethyl 2-cyanoacrylate25DNA synthesis inhibition
Methyl acrylate>50Low cytotoxicity

Preparation Methods

Knoevenagel Condensation Approach

The Knoevenagel condensation represents a cornerstone strategy for synthesizing α-cyanoacrylates. This method involves the base-catalyzed reaction between a carbonyl compound (e.g., cyclohexyl aldehyde) and an active methylene species (e.g., cyanoacetic acid). The reaction proceeds via a nucleophilic attack by the deprotonated cyanoacetate on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated nitrile.

In a representative procedure, cyclohexyl aldehyde and cyanoacetic acid are combined in a protic solvent such as methanol or ethanol. A catalytic amount of a secondary amine (e.g., piperidine or pyrrolidine) is introduced to facilitate enolate formation. The patent US20050277784A1 highlights the use of methanol as the solvent and pyrrolidine (1–3 mol%) as the catalyst, with reactions conducted at 60–75°C for 30–60 minutes. Isolation is achieved by cooling the mixture to 0–5°C and filtering the precipitated product, bypassing the need for hazardous extraction solvents.

Table 1: Optimized Conditions for Knoevenagel Condensation

ParameterTypical RangeOptimal Value
Catalyst (mol%)1–103
SolventMethanol, EthanolMethanol
Temperature (°C)50–10060
Reaction Time (min)15–12030
Yield*70–85%82%
*Extrapolated from analogous naphthyl derivatives.

Haloketone-Mediated Alkylation

An alternative route, detailed in the Canadian Journal of Chemistry, involves the reaction of sodium 2-cyanoacrylate salts with α-halomethylketones. For 2-cyano-3-cyclohexyl-acrylic acid, this method would require cyclohexylmethyl chloride or bromide as the electrophile. The sodium salt of 2-cyanoacrylic acid is generated in situ by treating cyanoacetic acid with a base (e.g., sodium ethoxide) in ethanol. Subsequent addition of the haloketone at controlled temperatures (0°C to reflux) dictates product selectivity.

At low temperatures (0–5°C), the reaction favors thiophene-3-carboxylic acid derivatives, whereas elevated temperatures (reflux) promote thiazoline intermediates. To suppress cyclization and isolate the acrylic acid, slow addition of the haloketone at 40–50°C is critical. The Canadian study reports yields of 30–80% for analogous thiophene carboxamides, suggesting comparable efficiency for the cyclohexyl variant under optimized conditions.

Table 2: Haloketone Reaction Parameters

ParameterEffect on ProductOptimal Condition
Temperature (°C)Low: Thiophenes40–50
High: Thiazolines
SolventEthanol, THFEthanol
Haloketone Addition RateSlow: Prevents cyclization1–2 mL/min

Catalytic Systems and Solvent Selection

Role of Secondary Amines

Cyclic secondary amines like piperidine and pyrrolidine enhance reaction kinetics in Knoevenagel condensations by stabilizing the enolate intermediate. The patent US20050277784A1 specifies that catalyst loads below 3 mol% minimize side reactions while maintaining high conversion rates. Notably, the exclusion of metal catalysts (e.g., Zn or Al complexes) simplifies purification and reduces environmental impact.

Solvent Effects

Methanol emerges as the preferred solvent due to its polarity, which stabilizes ionic intermediates, and its low boiling point, facilitating easy removal post-reaction. Non-polar solvents like toluene or benzene, traditionally used in azeotropic water removal, are avoided to improve safety and reduce flammability risks.

Isolation and Purification Strategies

Filtration-Based Isolation

Both synthetic routes benefit from direct filtration of the reaction mixture after cooling. The patent emphasizes that this compound precipitates efficiently from methanol at 0–5°C, achieving >95% purity without column chromatography. This contrasts with older methods requiring solvent extraction, which introduce impurities and increase costs.

Recrystallization Techniques

Recrystallization from acetonitrile or heptane further enhances purity. The Canadian study reports that thiophene derivatives purified via acetonitrile/heptane mixtures achieve >99% purity, a standard applicable to the target compound.

Challenges and Mitigation Strategies

Byproduct Formation

Competing pathways, such as thiazoline or thiophene formation in the haloketone route, are mitigated by strict temperature control and slow reagent addition. For the Knoevenagel method, excess cyanoacetic acid (1.2–1.5 equiv) suppresses aldol side products.

Emerging Methodologies

Recent advances include photoredox catalysis for α-cyanoacrylate synthesis, enabling room-temperature reactions with visible light activation. While untested for cyclohexyl derivatives, this approach could reduce energy consumption and improve selectivity.

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